N-Hydroxy-N-(3-hydroxyphenyl)acetamide
Description
N-Hydroxy-N-(3-hydroxyphenyl)acetamide is a substituted acetamide featuring a hydroxyl group at the meta position of the phenyl ring and an N-hydroxyacetamide moiety. The meta-hydroxyl group distinguishes it from positional isomers (e.g., para-substituted derivatives) and influences its electronic, solubility, and intermolecular interaction profiles .
Properties
CAS No. |
91048-12-3 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-hydroxy-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,11-12H,1H3 |
InChI Key |
ZWDWLAMDQQRQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyaniline with acetic anhydride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substituents
N-Hydroxy-N-(4-hydroxyphenyl)acetamide (para isomer) shares the same molecular formula (C₈H₉NO₃) and mass (167.16 g/mol) as the target compound but differs in the hydroxyl group’s position. Key differences include:
- Biological Relevance: The para isomer is a known metabolite (N-Hydroxyparacetamol), suggesting divergent metabolic pathways compared to the meta derivative .
Table 1: Comparison of Meta and Para Isomers
| Property | N-Hydroxy-N-(3-hydroxyphenyl)acetamide | N-Hydroxy-N-(4-hydroxyphenyl)acetamide |
|---|---|---|
| Molecular Weight (g/mol) | 167.16 | 167.16 |
| Hydroxyl Position | Meta | Para |
| Key Applications | Potential intermediate for bioactive molecules | Metabolic studies, paracetamol derivatives |
Substituent Effects on Reactivity and Properties
Chlorinated Derivatives
Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide () demonstrate how halogenation impacts properties:
- Electron-Withdrawing Effects : Chlorine increases molecular weight and polarity, enhancing stability under photolytic conditions (e.g., as photodegradation products of paracetamol) .
- Bioactivity : Chlorinated acetamides may exhibit altered cytotoxicity profiles compared to hydroxylated analogues, though specific data on the target compound are lacking .
Nitro and Methoxy Derivatives
- N-(3-Nitrophenyl)acetamide (): The nitro group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, affecting reactivity in electrophilic substitutions.
- N-(3-Methoxy-d3-phenyl)acetamide (): Methoxy substitution increases lipophilicity, while deuterium incorporation aids in metabolic stability studies .
Table 2: Impact of Substituents on Key Properties
| Compound | Substituent | Key Property Change |
|---|---|---|
| N-(3-chloro-4-hydroxyphenyl)acetamide | Cl | Enhanced photostability |
| N-(3-Methoxy-d3-phenyl)acetamide | OCH₃ (deuterated) | Increased metabolic stability |
| N-(3-Nitrophenyl)acetamide | NO₂ | Reduced electron density on phenyl ring |
Heterocyclic Acetamide Derivatives
Thiazole-containing analogues like N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide () highlight structural diversification strategies:
Conformational and Crystallographic Differences
2-Chloro-N-(3-methylphenyl)acetamide () exhibits a syn conformation of the N–H bond relative to the meta-methyl group, whereas nitro-substituted analogues adopt anti conformations. This suggests steric and electronic factors dictate molecular geometry, which could influence packing efficiency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
